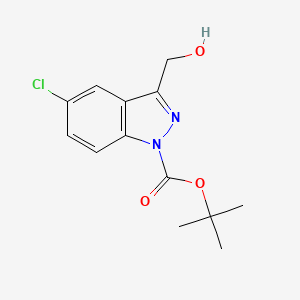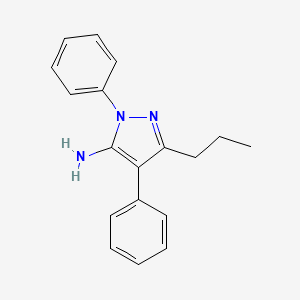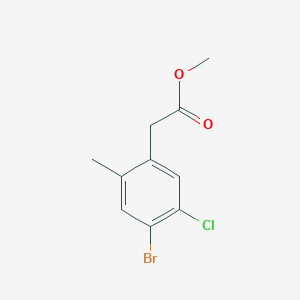
3-(2H-Indol-2-ylidene)-N-(2-methylpropyl)-2,3-dihydro-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Indol-2-yl)-N-isobutyl-1H-pyrazole-4-carboxamide is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . Pyrazole derivatives also exhibit a wide range of biological activities, making this compound a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-2-yl)-N-isobutyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones . The final step involves coupling the indole and pyrazole moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Indol-2-yl)-N-isobutyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
3-(1H-Indol-2-yl)-N-isobutyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(1H-Indol-2-yl)-N-isobutyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors in the body, modulating biological activities such as enzyme inhibition and receptor activation . The pyrazole ring can interact with enzymes and proteins, affecting their function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-Indol-3-yl)-N-isobutyl-1H-pyrazole-4-carboxamide: Similar structure but with a different position of the indole ring.
3-(1H-Indol-2-yl)-N-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a different substituent on the pyrazole ring.
Uniqueness
3-(1H-Indol-2-yl)-N-isobutyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of indole and pyrazole moieties, which confer distinct biological activities and chemical reactivity . This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
827318-54-7 |
|---|---|
Formule moléculaire |
C16H18N4O |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
5-(1H-indol-2-yl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H18N4O/c1-10(2)8-17-16(21)12-9-18-20-15(12)14-7-11-5-3-4-6-13(11)19-14/h3-7,9-10,19H,8H2,1-2H3,(H,17,21)(H,18,20) |
Clé InChI |
BZSQVVOYWXYVCO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




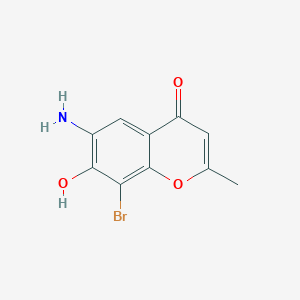

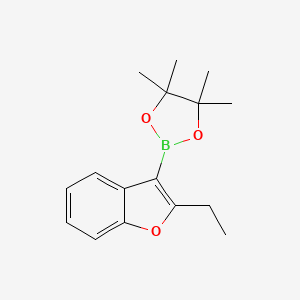
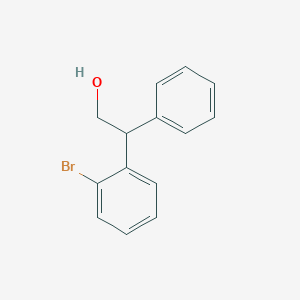
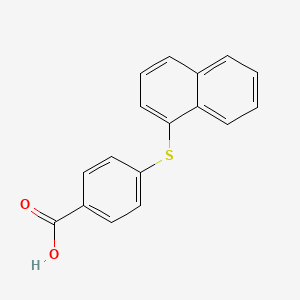
![5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11846076.png)
![7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11846091.png)


